3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-7-8-12-13(19-11)4-2-5-14(12)20-18(23)16-10-15(21-22-16)17-6-3-9-24-17/h2-10H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNCSINNCBDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Introduction of the quinoline moiety: The quinoline ring can be attached through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated quinoline derivatives and strong bases (e.g., sodium hydride) are often employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have been evaluated for their ability to inhibit cancer cell growth across various types of cancer cell lines:
- Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival. For example, some derivatives have shown significant inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide | A549 | TBD |
| 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide | MCF-7 | TBD |
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds like celecoxib, a well-known COX inhibitor, exemplify the therapeutic potential of pyrazoles in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Research indicates that these compounds can effectively combat various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhances their activity against bacterial pathogens .
Synthesis and Evaluation
A recent study synthesized several pyrazole derivatives, including 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, and evaluated their biological activities through in vitro assays. The results demonstrated promising anticancer and antimicrobial activities, suggesting further exploration for clinical applications .
Structure–Activity Relationship (SAR) Analysis
Understanding the structure–activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at the furan or quinoline moieties can significantly influence the biological activity of these compounds. Researchers have utilized SAR studies to identify key functional groups that enhance potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities with analogous pyrazole derivatives:
Key Observations :
- Quinoline vs. Heterocyclic Substitutions: The target compound’s 2-methylquinolin-5-yl group distinguishes it from analogs with fluorophenyl (3,5-AB-CHMFUPPYCA) or benzothiazolyl () substituents, which may alter target selectivity .
- Furan vs. Thiophene/Trifluoromethyl : The furan-2-yl group (electron-rich) contrasts with trifluoromethyl (electron-withdrawing in berotralstat) and thiophene (sulfur-containing in ), impacting electronic properties and solubility .
Physicochemical Properties
- Solubility: The quinoline moiety in the target compound likely reduces aqueous solubility compared to berotralstat’s aminomethylphenyl group, which is protonated at physiological pH .
- Lipophilicity : The furan-2-yl group (logP ~1.3) may confer moderate lipophilicity, intermediate between berotralstat’s trifluoromethyl (logP ~3.5) and 3,5-AB-CHMFUPPYCA’s fluorophenyl (logP ~4.0) .
Biological Activity
3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values for related pyrazole compounds against MCF7 and NCI-H460 cell lines, demonstrating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide | MCF7 | 3.79 |
| Other Pyrazoles | NCI-H460 | 12.50 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
The pyrazole scaffold has been recognized for its anti-inflammatory effects. Studies have shown that derivatives can inhibit inflammatory mediators and reduce edema in animal models. For example, compounds similar to 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide demonstrated comparable activity to standard anti-inflammatory drugs like indomethacin in reducing carrageenan-induced paw edema in mice .
Antimicrobial Activity
Antimicrobial properties are another significant aspect of this compound's biological profile. Pyrazole derivatives have been tested against various bacterial strains, showing promising results. For instance, derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
This antimicrobial activity is attributed to the presence of electron-withdrawing groups in the pyrazole ring, which enhance interaction with bacterial enzymes .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide:
- Study on Anticancer Activity : A recent investigation synthesized various pyrazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that modifications on the furan and quinoline moieties significantly influenced biological activity, with some compounds exhibiting IC50 values as low as 0.01 µM against MCF7 cells .
- Anti-inflammatory Assessment : Another study evaluated a series of pyrazole compounds for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives could effectively reduce TNF-alpha levels in stimulated macrophages, highlighting their therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with a 1,5-diarylpyrazole core. Key steps include:
- Step 1 : Preparation of the pyrazole-carboxylic acid intermediate through cyclization of hydrazine derivatives with β-keto esters or nitriles .
- Step 2 : Coupling the pyrazole intermediate with 2-methylquinolin-5-amine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Optimization : Yield improvements (≥70%) are achievable by controlling temperature (0–5°C during coupling) and using high-purity solvents (e.g., anhydrous DMF). Substituent effects, such as electron-donating groups on the quinoline ring, may require adjusted stoichiometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify furan (δ 6.3–7.4 ppm) and quinoline (δ 8.1–8.9 ppm) proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ≈ 361.13) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve pyrazole tautomerism (1H vs. 2H forms) .
Q. How can researchers assess the compound’s purity, and what thresholds are acceptable for in vitro assays?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (254 nm); ≥95% purity is standard for biological testing. Mobile phases often combine acetonitrile and 0.1% TFA in water .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace the furan-2-yl group with thiophene or substituted phenyl rings via Suzuki-Miyaura cross-coupling .
- Quinoline Substitutions : Introduce halogens (e.g., Cl, F) at the 2-methyl position to probe electronic effects on target binding .
- Example : N-(2-Ethylquinolin-5-yl) analogs showed a 30% increase in kinase inhibition potency compared to the methyl derivative in preliminary screens .
Q. How can computational methods guide target identification for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB entries for JAK2 or EGFR). The pyrazole-carboxamide moiety often interacts with ATP-binding pockets .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (furan oxygen) and hydrophobic regions (quinoline ring) for virtual screening .
Q. What experimental designs address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Conduct assays across a 10 nM–100 µM range to validate IC₅₀ values. Discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
- Counter-Screens : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects. For example, a 2022 study linked furan-containing analogs to unintended PDE4 inhibition .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
